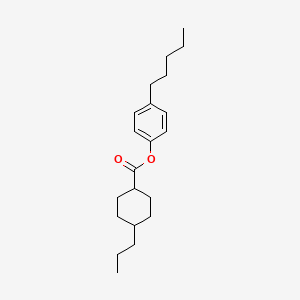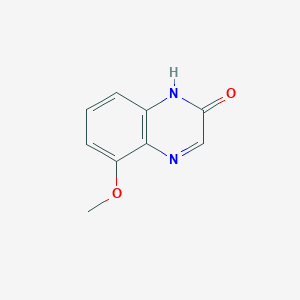
3-Bromo-2-(2-methoxyethoxy)pyridine
Übersicht
Beschreibung
3-Bromo-2-(2-methoxyethoxy)pyridine is a chemical compound with the CAS Number: 760207-91-8 . It has a molecular weight of 232.08 and is typically stored at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 232.08 . The compound’s InChI Code is 1S/C8H10BrNO2/c1-11-5-6-12-8-7 (9)3-2-4-10-8/h2-4H,5-6H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Alkaloids and Heterocyclic Systems
3-Bromo-2-(2-methoxyethoxy)pyridine has been employed in the synthesis of complex natural alkaloids and heterocyclic systems. One notable application is its use in the total synthesis of variolin B and deoxyvariolin B, natural alkaloids with significant biological activity. This involves a series of reactions, including palladium-mediated functionalization, to transform the compound into a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative, an important intermediate in the synthesis process (Baeza et al., 2010).
Halogenation of Activated Pyridines
In another study, this compound demonstrated its utility in the regioselective mono and dihalogenation of activated pyridines. This process is critical in creating monobrominated derivatives, which are important in various chemical syntheses (Canibano et al., 2001).
Development of Novel Heterocyclic Systems
The compound has also been used in the development of new heterocyclic systems such as pyridoxaboroles and pyridosiloxaboroles. These systems have been synthesized from simple halopyridines, including 3-bromopyridine, and show unique structural properties, like the formation of 1D coordination polymers based on N-B dative bonds (Steciuk et al., 2015).
Use in Polymer Synthesis
Furthermore, this compound has been used as a precursor in the synthesis of poly(2-(2-(2-methoxyethoxy)ethoxy)pyridine-3,5-diyl), a polymer with potential applications in various fields. This involves Ni-catalyzed Kumada–Tamao coupling polymerization, showcasing the compound's versatility in polymer chemistry (Nanashima et al., 2012).
Antibacterial Applications
In the realm of medicinal chemistry, derivatives of this compound have been synthesized for their potential antibacterial properties. These derivatives have been tested against various bacteria, indicating the compound's significance in developing new antibacterial agents (Bogdanowicz et al., 2013).
Safety and Hazards
3-Bromo-2-(2-methoxyethoxy)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-bromo-2-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-6-12-8-7(9)3-2-4-10-8/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKROXWHYSDJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3153448.png)
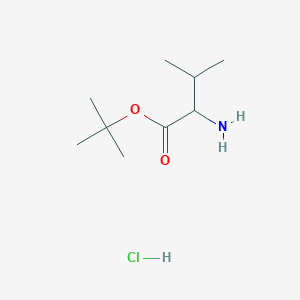

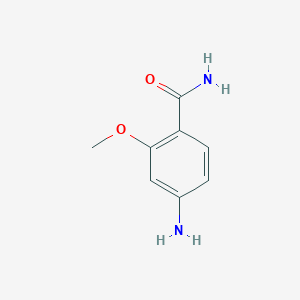
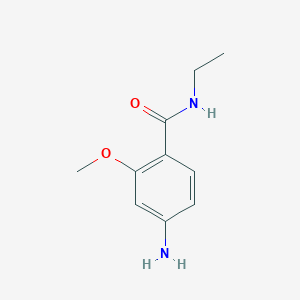
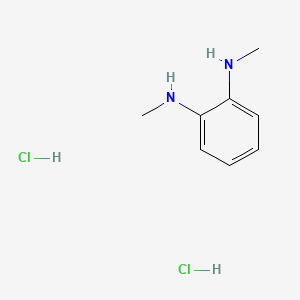
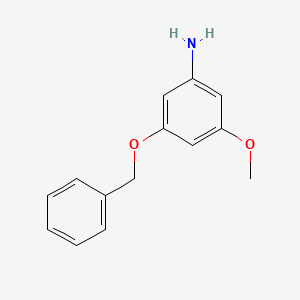

![1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B3153515.png)

